molecular formula C21H21N3O5S2 B2598161 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 899734-99-7

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

Cat. No. B2598161
CAS RN: 899734-99-7
M. Wt: 459.54
InChI Key: KEPNPZRLZSIYDZ-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Anticancer Activity

This compound has shown promising antitumor and anticancer properties. In a study, a series of pyrazole-sulfonamide derivatives, including our compound of interest, were synthesized and tested against HeLa (human cervical cancer) and C6 (rat brain tumor) cell lines. Notably, some of these derivatives exhibited a broad-spectrum antitumor effect comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin . Further research could explore its mechanism of action and potential clinical applications.

Anti-Inflammatory Potential

Given the structural similarity to celecoxib (a non-steroidal anti-inflammatory drug), this compound might possess anti-inflammatory properties. Celecoxib contains both sulfonamide and pyrazole scaffolds and has been studied for its antitumor effects . Investigating the anti-inflammatory activity of our compound could be worthwhile.

Other Potential Applications

Considering the diverse biological activities associated with sulfonamides and pyrazoles, our compound may have additional unexplored applications. Researchers could investigate its effects on other diseases or physiological processes.

properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-24(14-4-2-3-5-14)31(26,27)15-8-6-13(7-9-15)20(25)23-21-22-16-10-17-18(29-12-28-17)11-19(16)30-21/h6-11,14H,2-5,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNPZRLZSIYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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